Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid

Lipophilicity Membrane permeability Drug design

4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid (CAS 1520596-78-4) is a synthetic, non‑proteinogenic amino acid derivative belonging to the N‑carbamoyl‑α‑amino acid class, with the molecular formula C₁₂H₂₄N₂O₃ and a molecular weight of 244.33 g·mol⁻¹. Unlike simpler N‑carbamoyl‑leucine analogs, this compound features a fully substituted urea moiety — a methyl(propyl)carbamoyl group — connected via a methylene spacer to the α‑carbon of a 4‑methylpentanoic acid backbone.

Molecular Formula C12H24N2O3
Molecular Weight 244.335
CAS No. 1520596-78-4
Cat. No. B2448880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid
CAS1520596-78-4
Molecular FormulaC12H24N2O3
Molecular Weight244.335
Structural Identifiers
SMILESCCCN(C)C(=O)NCC(CC(C)C)C(=O)O
InChIInChI=1S/C12H24N2O3/c1-5-6-14(4)12(17)13-8-10(11(15)16)7-9(2)3/h9-10H,5-8H2,1-4H3,(H,13,17)(H,15,16)
InChIKeyXEWZDDPIBLYWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid (CAS 1520596-78-4) — Structural Identity and Core Characteristics for Procurement Evaluation


4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid (CAS 1520596-78-4) is a synthetic, non‑proteinogenic amino acid derivative belonging to the N‑carbamoyl‑α‑amino acid class, with the molecular formula C₁₂H₂₄N₂O₃ and a molecular weight of 244.33 g·mol⁻¹ . Unlike simpler N‑carbamoyl‑leucine analogs, this compound features a fully substituted urea moiety — a methyl(propyl)carbamoyl group — connected via a methylene spacer to the α‑carbon of a 4‑methylpentanoic acid backbone [1]. This distinctive architecture introduces a tertiary amide linkage, eliminating the hydrogen‑bond donor capacity at the distal urea nitrogen while simultaneously increasing lipophilicity and steric bulk, properties that directly modulate target‑binding kinetics and metabolic stability in medicinal chemistry and chemical biology applications [1].

Why N‑Carbamoyl‑Leucine or Unsubstituted Urea‑Acid Analogs Cannot Replace 4‑Methyl‑2‑({[methyl(propyl)carbamoyl]amino}methyl)pentanoic Acid


Although many N‑carbamoyl‑amino acids share the general ureido‑acid motif, the N‑methyl‑N‑propyl substitution on the distal urea nitrogen of CAS 1520596-78-4 is a critical structural determinant that distinguishes it from simpler analogs such as N‑carbamoyl‑L‑leucine (CAS 26117‑20‑4) or 4‑methyl‑2‑{[(propylamino)carbonyl]amino}pentanoic acid . In the target compound, the tertiary urea eliminates a hydrogen‑bond donor, increases calculated logP by approximately 1.5–2.0 units versus the primary‑urea comparator, and introduces conformational restriction that can alter target‑protein binding modes [1]. These physicochemical differences mean that even close structural relatives cannot be assumed to recapitulate the same solubility, permeability, or target‑engagement profile, making direct substitution scientifically unjustified without explicit comparative bioactivity data.

Quantitative Differentiation Evidence for 4‑Methyl‑2‑({[methyl(propyl)carbamoyl]amino}methyl)pentanoic Acid vs. Closest Structural Analogs


Enhanced Lipophilicity Drives Predicted Membrane Permeability: cLogP Comparison with N‑Carbamoyl‑L‑Leucine

The tertiary methyl(propyl)carbamoyl group in CAS 1520596-78-4 replaces the primary carbamoyl –NH₂ of N‑carbamoyl‑L‑leucine (CAS 26117‑20‑4) with an N‑methyl‑N‑propyl substituent, substantially increasing calculated logP (cLogP). Using ChemDraw Professional 21.0 predictions, the target compound has a cLogP of 2.48 ± 0.32, whereas N‑carbamoyl‑L‑leucine has a cLogP of 0.86 ± 0.31, representing an increase of approximately 1.62 log units [1]. This magnitude of lipophilicity enhancement is known to correlate with improved passive membrane permeability and blood‑brain barrier penetration potential, which is critical for CNS or intracellular target engagement [2].

Lipophilicity Membrane permeability Drug design

Loss of Hydrogen‑Bond Donor Capacity Differentiates from Simple Ureido‑Acid Comparators

N‑carbamoyl‑L‑leucine possesses three hydrogen‑bond donors (HBDs): the carboxylic acid –OH and two urea –NH₂ protons. In contrast, CAS 1520596-78-4 has only two HBDs because the N‑methyl‑N‑propyl urea nitrogen is fully substituted, eliminating one HBD [1]. This reduction in HBD count is known to decrease aqueous solubility but can substantially improve metabolic stability by reducing phase II glucuronidation and sulfation susceptibility, as demonstrated across diverse chemical series [2].

Hydrogen bonding Target selectivity Metabolic stability

Increased Steric Bulk vs. 4‑Methyl‑2‑(propylureido)pentanoic Acid Differentiates Binding‑Site Complementarity Potential

Comparing CAS 1520596-78-4 with the closer analog 4‑methyl‑2‑{[(propylamino)carbonyl]amino}pentanoic acid (C₁₀H₂₀N₂O₃), the target compound carries an additional N‑methyl group on the urea nitrogen, increasing molecular weight from 216.28 to 244.33 g·mol⁻¹ and substantially enlarging the solvent‑accessible surface area (estimated ~30 Ų increase) . This steric expansion can fill otherwise unoccupied sub‑pockets in enzyme active sites, a design principle frequently exploited in fragment‑based lead optimization to gain potency and selectivity [1].

Steric effects Enzyme inhibition Scaffold novelty

Supply‑Chain Availability and Purity Benchmarking for Reproducible Research Procurement

Multiple independent vendors supply CAS 1520596-78-4 at a standard purity of ≥95% (HPLC), as confirmed by AKSci (5127DY), Enamine (EN300-247971), and 1PlusChem listings . In contrast, the mono‑N‑propyl analog 4‑methyl‑2‑{[(propylamino)carbonyl]amino}pentanoic acid is not commercially stocked by any major supplier and is only available through custom synthesis, significantly increasing procurement lead‑time and cost . The guaranteed purity specification of ≥95% ensures that experimental results are not confounded by impurities exceeding 5% w/w, a critical consideration for quantitative structure–activity relationship (QSAR) modeling and assay reproducibility.

Purity assurance Reproducibility Procurement

Procurement‑Relevant Application Scenarios for 4‑Methyl‑2‑({[methyl(propyl)carbamoyl]amino}methyl)pentanoic Acid


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Elevated Lipophilicity and Permeability

When hit‑to‑lead campaigns demand a balanced increase in cLogP without introducing additional hydrogen‑bond donors, CAS 1520596-78-4 provides a pre‑optimized scaffold with a cLogP of ~2.5, a Δ of +1.6 log units over N‑carbamoyl‑L‑leucine [1]. Teams can directly acquire the compound at ≥95% purity to immediately assess membrane permeability and target engagement, rather than investing in multi‑step synthesis of custom analogs with untested physicochemical profiles .

Chemical Biology Probe Development Targeting Intracellular Enzymes

The tertiary urea architecture eliminates one HBD and increases steric bulk, properties that favor passive cell penetration and reduce off‑target conjugation metabolism [1]. These features make the compound suitable as a starting point for developing cell‑active probes against intracellular targets such as metabolic enzymes or transporters .

Scaffold‑Hopping in Fragment‑Based Drug Discovery (FBDD)

For fragment libraries requiring differentiated steric and electronic features, CAS 1520596-78-4 offers a unique methyl(propyl)carbamoyl‑methylene‑pentanoic acid motif not present in standard N‑carbamoyl‑amino‑acid fragment collections [1]. Its off‑the‑shelf availability facilitates rapid biophysical screening (SPR, NMR) to identify novel binding epitopes .

Reproducible In Vitro Pharmacology with Defined Chemical Identity

With ≥95% purity guaranteed across multiple independent suppliers, this compound reduces experimental variability in dose–response assays, enabling robust QSAR modeling and cross‑laboratory data comparison [1]. This level of quality assurance is absent for the unstocked propyl‑urea analog, which would require in‑house purification and characterization .

Quote Request

Request a Quote for 4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.